(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Overview
Description
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C17H15NO3 It is characterized by the presence of a benzofuran ring substituted with an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amino group at the 6-position of the benzofuran ring can be achieved through nucleophilic substitution reactions.
Methoxyphenyl Substitution: The methoxyphenyl group is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The amino and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(6-Amino-3-methylbenzofuran-2-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone: Contains a chloro group instead of a methoxy group.
Uniqueness: (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-14-8-5-12(18)9-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMNQIVZKKLOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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